molecular formula C12H7N3S B12541188 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-

Cat. No.: B12541188
M. Wt: 225.27 g/mol
InChI Key: AZIPCLJWEQYYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities and has been studied extensively for its role as an inhibitor of various enzymes and receptors.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of pyridine derivatives and thiophene compounds, followed by cyclization and nitrile formation under controlled conditions . Industrial production methods often optimize these steps to ensure high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under suitable conditions.

    Common Reagents and Conditions: Reagents such as sodium hydride, palladium catalysts, and solvents like dimethylformamide (DMF) are often used in these reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- involves its interaction with specific molecular targets. It primarily acts as an inhibitor of FGFRs by binding to the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- can be compared with other pyridine derivatives such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)- lies in its specific structure, which imparts unique biological activities, particularly its potent inhibition of FGFRs .

Properties

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C12H7N3S/c13-4-10-6-15-12-11(10)3-9(5-14-12)8-1-2-16-7-8/h1-3,5-7H,(H,14,15)

InChI Key

AZIPCLJWEQYYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC3=C(NC=C3C#N)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.